Exemestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water

6.83e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Exemestane works by irreversibly inhibiting the aromatase enzyme. Aromatase is responsible for converting androgens, like androstenedione, into estrogens in postmenopausal women. By blocking this conversion, exemestane significantly reduces circulating estrogen levels, thereby hindering the growth of estrogen-dependent breast cancers []. This mechanism makes exemestane a valuable research tool for studying the role of estrogens in various physiological processes and diseases.

Research Applications

- Breast Cancer: Exemestane is extensively studied as part of adjuvant endocrine therapy (treatment following surgery or other primary therapies) for postmenopausal women with hormone-receptor positive breast cancer. Research focuses on its efficacy in preventing recurrence, improving survival rates, and comparing its effectiveness to other endocrine therapies [].

- Bone Health: Estrogen plays a crucial role in bone health. Studies investigate the effects of exemestane on bone mineral density and the risk of fractures in postmenopausal women receiving exemestane therapy [].

- Cognitive Function: Some research explores the potential impact of exemestane on cognitive function in postmenopausal women with breast cancer. This is because estrogen receptors are present in brain regions involved in memory and learning [].

- Other Cancers: Preliminary research explores the use of exemestane in other hormone-sensitive cancers, such as endometrial cancer and aromatase-inhibitor-resistant breast cancer [, ].

Exemestane is classified as a steroidal aromatase inhibitor, specifically an irreversible one. Its chemical structure is known as 6-methylideneandrosta-1,4-diene-3,17-dione, and it is structurally related to the natural substrate 4-androstenedione. The compound functions by permanently binding to the aromatase enzyme, inhibiting its ability to convert androgens into estrogens, which is crucial for the growth of certain breast cancers . Exemestane is marketed under the trade name Aromasin.

The primary reaction involving exemestane is its interaction with the aromatase enzyme. Exemestane acts as a false substrate, leading to the formation of an intermediate that irreversibly binds to aromatase's active site. This results in what is termed "suicide inhibition," where the enzyme's function is permanently disabled . The compound undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes, resulting in various metabolites that also exhibit biological activity .

Exemestane can be synthesized through several methods, often involving complex organic reactions. One common approach includes the modification of androstenedione through selective hydrogenation and oxidation processes to introduce the methylidene group at position 6 and create the characteristic double bond at position 1 . This synthetic pathway emphasizes the importance of stereochemistry and functional group transformations in achieving the desired pharmacological properties.

The primary application of exemestane is in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It is typically administered after surgery or when other treatments, such as tamoxifen, have failed . Beyond oncology, research into exemestane's potential applications in other hormone-dependent conditions continues.

Exemestane's metabolism primarily involves the cytochrome P450 enzyme CYP3A4. Certain drugs that induce this enzyme, such as rifampicin and St. John's Wort, can significantly lower exemestane levels in the body, potentially compromising its effectiveness . Additionally, estrogens may counteract exemestane's effects by stimulating estrogen synthesis . Therefore, careful management of concomitant medications is essential for optimizing treatment outcomes.

Similar Compounds: Comparison with Other Aromatase Inhibitors

Exemestane belongs to a class of drugs known as aromatase inhibitors. Here’s a comparison with other similar compounds:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Exemestane | Steroidal | Irreversibly inhibits aromatase | Structurally similar to 4-androstenedione; irreversible binding |

| Anastrozole | Non-steroidal | Reversibly inhibits aromatase | Competitive inhibition; does not permanently alter enzyme function |

| Letrozole | Non-steroidal | Reversibly inhibits aromatase | Similar mechanism to anastrozole but may have different pharmacokinetics |

| Formestane | Steroidal | Irreversibly inhibits aromatase | Predecessor to exemestane; less commonly used now |

Uniqueness of Exemestane: Exemestane's irreversible binding mechanism distinguishes it from non-steroidal aromatase inhibitors like anastrozole and letrozole. Its structural similarity to natural substrates allows for effective competition and inhibition of estrogen production.

Exemestane emerged from systematic efforts to optimize steroidal aromatase inhibitors (AIs) in the late 20th century. Early AIs like aminoglutethimide faced limitations due to nonselective adrenal suppression and toxicity. The discovery of formestane, a first-generation steroidal AI, demonstrated the feasibility of targeting aromatase with substrate analogs but required intramuscular administration.

In the 1990s, researchers at Pharmacia & Upjohn (now Pfizer) developed exemestane as an oral, irreversible AI. Its design leveraged the structural similarity to androstenedione, the natural aromatase substrate, with modifications to enhance binding and inactivation. Clinical trials, including the TEXT and SOFT studies, validated its efficacy in adjuvant therapy for postmenopausal women with estrogen receptor-positive (ER+) breast cancer, leading to FDA approval in 1999. Key milestones include:

- 1997: Phase I trials confirmed dose-dependent aromatase inhibition and tolerability.

- 2004: The Intergroup Exemestane Study demonstrated superior disease-free survival compared to tamoxifen.

- 2012: Combined analysis of TEXT/SOFT trials extended its use to premenopausal women with ovarian suppression.

Classification within Steroidal Aromatase Inhibitors

Exemestane belongs to the Type I steroidal AIs, characterized by irreversible binding to aromatase’s substrate-binding site. This contrasts with Type II nonsteroidal AIs (e.g., letrozole, anastrozole), which reversibly interact with the enzyme’s heme group. The pharmacodynamic profile of exemestane highlights its superiority over earlier generations:

| Generation | Compound | Class | % Aromatase Inhibition | IC₅₀ (nM) |

|---|---|---|---|---|

| First | Aminoglutethimide | Type II | 90.6% | 4,500 |

| Second | Formestane | Type I | 72.3% | 30 |

| Third | Exemestane | Type I | 97.9% | 15 |

| Third | Letrozole | Type II | 98.9% | 2.5 |

Data adapted from clinical studies on postmenopausal women.

The steroidal backbone of exemestane enables covalent modification of aromatase, necessitating de novo enzyme synthesis for functional recovery. This mechanism reduces systemic estrogen levels by >95% in postmenopausal patients, surpassing the efficacy of nonsteroidal AIs in specific cohorts.

Significance in Medicinal Chemistry Research

Exemestane’s structure-activity relationship (SAR) studies have illuminated critical features for AI design:

- 6-Methylidene group: Enhances binding affinity by mimicking the transition state during aromatase catalysis.

- 1,4-Diene system: Stabilizes the steroid-enzyme complex through planar conjugation.

- 17-Ketone: Maintains hydrogen bonding with aromatase residues without undergoing metabolic reduction.

Recent research has explored exemestane metabolites, such as 17β-hydroxyexemestane (17βHE), which retain 80–90% of the parent compound’s inhibitory activity. Synthetic efforts, including isotopically labeled derivatives (e.g., [¹³C₃]exemestane), have facilitated pharmacokinetic and metabolic studies.

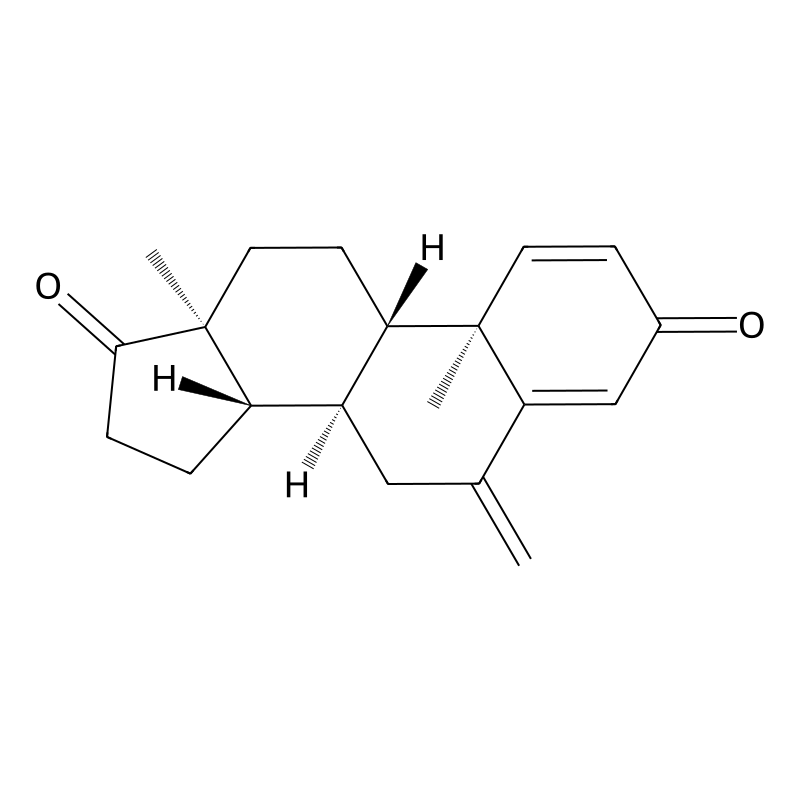

Exemestane possesses a systematically defined chemical identity established through internationally recognized nomenclature standards. The compound's primary IUPAC name is (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione [1] [2]. This comprehensive nomenclature precisely describes the stereochemical configuration and structural features of the molecule, including the five defined stereocenters that determine its three-dimensional architecture and biological activity [2].

The alternative IUPAC nomenclature, 6-methyleneandrosta-1,4-diene-3,17-dione, reflects the compound's steroid backbone and highlights its relationship to the androstane series [2] [3]. This nomenclature emphasizes the presence of the characteristic α,β-unsaturated ketone system in the A-ring and the distinctive C6-methylidene substituent that distinguishes exemestane from other aromatase inhibitors [4].

The molecular identity is further established through the Chemical Abstracts Service registry number 107868-30-4, which provides unambiguous identification in chemical databases worldwide [1] [5] [6]. Additional chemical identifiers include the European Community number 643-090-2 and the Unique Ingredient Identifier NY22HMQ4BX, ensuring consistent recognition across regulatory and scientific platforms [1].

Structural Elucidation of 6-Methyleneandrosta-1,4-diene-3,17-dione

The structural elucidation of exemestane reveals a complex steroid architecture built upon the cyclopenta[a]phenanthrene framework characteristic of steroid hormones. The molecular formula C₂₀H₂₄O₂ indicates a composition containing twenty carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 296.40 g/mol and an exact mass of 296.1776 g/mol [1] [6] [7].

The fundamental structural features encompass four fused rings designated as the A, B, C, and D rings following standard steroid nomenclature. The A-ring contains an α,β-unsaturated ketone system with double bonds between C1-C2 and C4-C5, creating a dienone structure that contributes to the molecule's electronic properties and reactivity [4] [8]. The B and C rings adopt saturated cyclohexane conformations, providing structural rigidity while maintaining the steroid backbone geometry [9].

The distinctive C6-methylidene group represents the most significant structural modification from the natural androgen backbone. This exocyclic double bond at the C6 position creates a methylenecyclohexadienone system that serves as the key pharmacophoric element responsible for aromatase inhibition [10] [8]. Crystallographic studies have demonstrated that this methylidene group protrudes into the access channel of the aromatase enzyme, establishing crucial hydrophobic interactions with amino acid residues Thr310, Val370, and Ser478 [8].

The D-ring maintains the cyclopentanone structure typical of 17-ketosteroids, with the C17-keto group positioned in the β-orientation consistent with natural steroid configuration [9]. This structural arrangement facilitates hydrogen bonding interactions with the enzyme backbone, particularly with Met374 and Arg115 residues in the aromatase active site [8].

Physical and Chemical Properties

Melting Point and Thermal Characteristics

Exemestane exhibits well-defined thermal properties that reflect its crystalline nature and molecular stability. The compound demonstrates a melting point range of 192-196°C according to high-purity analytical standards, although some literature sources report a slightly lower range of 155-157°C depending on the crystalline form and purity [5] [11]. The differential scanning calorimetry analysis reveals a characteristic endothermic peak at approximately 186°C, confirming the crystalline nature of the compound [12].

The thermal stability extends well beyond typical pharmaceutical storage temperatures, with no significant decomposition occurring below the melting point under normal atmospheric conditions [13]. Thermogravimetric analysis indicates that exemestane maintains structural integrity up to its melting point, after which thermal decomposition occurs through multiple pathways involving the breakdown of the steroid backbone and the loss of the methylidene functionality [9].

The compound exhibits a boiling point of 453.7 ± 45.0°C at 760 mmHg, indicating high thermal stability in the liquid phase [6]. The flash point occurs at 169.0 ± 25.7°C, establishing important safety parameters for handling and processing procedures [6]. These thermal characteristics support the compound's stability during pharmaceutical manufacturing processes that may involve elevated temperatures.

Solubility Profile in Various Solvents

The solubility characteristics of exemestane reflect its hydrophobic steroid nature and influence its bioavailability and formulation development. The compound demonstrates complete insolubility in water, consistent with its lipophilic character indicated by a calculated LogP value of 3.11 [6] [11]. This hydrophobic nature necessitates the use of organic solvents or specialized formulation techniques for pharmaceutical applications.

In organic solvents, exemestane exhibits favorable solubility characteristics. The compound achieves approximately 20 mg/mL solubility in ethanol, making this an acceptable solvent for analytical and preparative procedures [14]. Dimethyl sulfoxide provides enhanced solubility with concentrations reaching 20-30 mg/mL, establishing it as a preferred solvent for biological assays and research applications [15] [14]. Dimethyl formamide offers similar solubility characteristics with approximately 30 mg/mL dissolution capacity [14].

For aqueous formulations, exemestane requires co-solvent systems to achieve meaningful concentrations. A 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline achieves approximately 0.5 mg/mL solubility, providing a practical approach for biological studies while maintaining aqueous compatibility [14]. The compound also demonstrates solubility in chloroform and methanol, which are commonly employed in analytical and synthetic procedures [13].

Stability Parameters and Degradation Kinetics

The stability profile of exemestane under various stress conditions has been comprehensively characterized through International Conference on Harmonization guidelines. The compound demonstrates remarkable stability under thermal stress conditions, maintaining integrity up to its melting point without significant decomposition [16]. Photolytic stability studies reveal minimal degradation under standard light exposure conditions, indicating that light protection, while advisable, is not critical for short-term handling [17] [16].

Oxidative stress conditions present the most significant stability challenge for exemestane. Exposure to hydrogen peroxide and other peroxidizing agents generates multiple degradation products, including 6-methylene-estrone and related oxidized metabolites [10] [18]. The degradation pathway involves oxidation of the steroid backbone and modification of the methylidene group, potentially compromising the compound's aromatase inhibitory activity [17].

Hydrolytic stability varies significantly with pH conditions. Under neutral aqueous conditions, exemestane demonstrates acceptable stability suitable for aqueous formulations with appropriate preservative systems [16]. Acidic conditions promote significant degradation through protonation and subsequent hydrolysis of the dienone system, generating multiple hydrolysis products [16]. Basic conditions present the most challenging environment, with extensive degradation producing eleven identified products, including the characterized metabolite 3-hydroxy-1,6-dimethyl-oestratetraen-(1,3,5(10),6)-17-one [16].

The compound exhibits moisture sensitivity, requiring storage in desiccated environments to prevent hydration-induced crystalline changes and potential chemical degradation [12]. Air oxidation occurs gradually under ambient conditions, necessitating the use of inert atmosphere packaging for long-term stability [6]. Optimal storage conditions include temperatures of 2-8°C or -20°C in dry, inert atmospheres to maximize shelf life and maintain chemical integrity [5] [15].

Stereochemical Features and Conformational Analysis

The stereochemical architecture of exemestane encompasses five defined stereocenters located at positions C8, C9, C10, C13, and C14, with the absolute configuration designated as (8R,9S,10R,13S,14S) [1] [2]. This specific stereochemical arrangement is crucial for the compound's biological activity and determines its ability to bind selectively to the aromatase enzyme active site [9].

The molecular conformation adopts the characteristic steroid backbone geometry with the four rings arranged in a chair-chair-chair-envelope configuration [19]. The A and B rings assume chair conformations that position the α,β-unsaturated ketone system in an optimal orientation for electronic conjugation [9]. The C-ring maintains a chair conformation that preserves the overall steroid planarity, while the D-ring adopts an envelope conformation typical of cyclopentanone structures.

Crystal structure analysis reveals that exemestane crystallizes in the orthorhombic space group P2₁2₁2₁, indicating a chiral crystal packing arrangement consistent with the compound's stereochemical properties [9] [20]. The unit cell dimensions demonstrate efficient molecular packing with minimal void spaces, contributing to the compound's physical stability and handling characteristics.

The C6-methylidene group adopts an exocyclic configuration that extends perpendicular to the steroid backbone plane. This spatial arrangement positions the methylidene carbon approximately 3.4 Å from the nearest protein atoms in the aromatase binding site, establishing optimal van der Waals interactions without steric hindrance [8]. The conformational flexibility of this group is limited due to conjugation with the A-ring dienone system, ensuring consistent binding geometry.

The optical activity of exemestane, measured as [α]/D +250° to +300° (c=1 in methanol), confirms the compound's stereochemical integrity and provides a practical method for assessing enantiomeric purity [5] [15]. This high positive rotation reflects the contribution of all five stereocenters to the overall molecular chirality and serves as a quality control parameter in pharmaceutical manufacturing.

Androst-4-ene-3,17-dione as Starting Material

The industrial synthesis of exemestane predominantly relies on androst-4-ene-3,17-dione as the primary starting material [1] [2]. This steroid substrate serves as the foundation for multiple synthetic pathways leading to the final aromatase inhibitor product. The selection of androst-4-ene-3,17-dione is strategically important due to its structural similarity to the natural aromatase substrate androstenedione, which facilitates the subsequent transformations required for exemestane synthesis.

The starting material androst-4-ene-3,17-dione can be obtained through various commercial sources or prepared via established steroid synthesis methodologies [3]. Industrial processes typically begin with high-purity androst-4-ene-3,17-dione, with specifications requiring minimal impurities to ensure optimal downstream processing. The most significant impurity commonly encountered is androsta-1,4,6-triene-3,17-dione, which forms through over-oxidation during the production process [2].

Alternative starting materials have been explored, including androsta-1,4-diene-3,17-dione and testosterone derivatives [4] [3]. The use of androsta-1,4-diene-3,17-dione offers advantages in certain synthetic routes, particularly those involving pyrrolidine-mediated transformations, while testosterone provides access to carbon-13 labeled exemestane for research applications [4].

Condensation Reactions and Intermediate Formation

The condensation reactions in exemestane synthesis involve multiple key transformations that create essential intermediates for the final product. The most well-documented condensation approach utilizes pyrrolidine as a nucleophile in reactions with androsta-1,4-diene-3,17-dione [5] [6]. This process involves the formation of 1α,3-dipyrrolidino-androsta-3,5-diene-17-one through a carefully controlled condensation mechanism.

The condensation reaction proceeds through an aza-Michael addition mechanism, where pyrrolidine molecules attack the α,β-unsaturated ketone system of the steroid substrate [5]. Quantum mechanical calculations using density functional theory have revealed that the reaction can follow two distinct pathways: addition to the C1-C2 double bond or addition to the C3 carbonyl position. The energy calculations indicate that the C1-C2 addition pathway is thermodynamically favored, with an overall energy output of -0.45 kcal/mol for the complete transformation [5].

The condensation reaction conditions significantly impact the formation of intermediates and the overall yield. Optimal conditions include ambient temperature operation (20-25°C), catalytic amounts of acetic acid (0.15-0.30 mL per gram of starting material), and reaction times of 24 hours [5]. Higher temperatures lead to increased formation of the undesired 1-pyrrolidino-androsta-1,3,5-triene-17-one impurity, which can comprise 12-17% of the crude product mixture.

Industrial implementations of the condensation reaction utilize ethanol-based solvent systems with tetrahydrofuran additives to maintain stirrable reaction mixtures [2]. The use of denatured ethanol (95:5 ethanol/methanol) provides cost advantages while maintaining reaction efficiency, yielding 73% isolated product with 95% purity by high-performance liquid chromatography analysis [2].

Dehydrogenation and Methylene Addition Processes

The dehydrogenation step represents a critical transformation in exemestane synthesis, converting 6-methylenandrost-4-ene-3,17-dione to the final exemestane product through the introduction of the 1,2-double bond [1] [7]. Multiple dehydrogenation reagents have been investigated, each offering distinct advantages and limitations for industrial application.

Chloranil (2,3,5,6-tetrachlorobenzoquinone) has emerged as the most effective dehydrogenation reagent for large-scale exemestane production [1] [7]. The optimized chloranil-mediated dehydrogenation utilizes toluene as solvent, with bis(trimethylsilyl)trifluoroacetamide and catalytic trifluoromethanesulfonic acid as co-reagents. The reaction proceeds at reflux temperature (108-110°C) for 45 minutes, achieving 81.8% yield of crude exemestane [1] [7].

The chloranil dehydrogenation mechanism involves the formation of a quinone-steroid complex, followed by hydride abstraction from the C1 and C2 positions. The reaction selectivity is enhanced by the presence of trifluoromethanesulfonic acid, which activates the steroid substrate through protonation at the C3 carbonyl oxygen [5]. This activation increases the partial positive charge on the C1 and C5 carbon atoms, facilitating the dehydrogenation process.

Alternative dehydrogenation reagents include 2,3-dichloro-5,6-dicyanobenzoquinone and selenium dioxide, both of which have been employed in earlier synthetic approaches [8] [9]. However, these reagents present significant disadvantages, including higher toxicity, increased cost, and more stringent handling requirements compared to chloranil.

The methylene addition process involves the introduction of the characteristic 6-methylene group that defines the exemestane structure. This transformation is typically achieved through formaldehyde condensation reactions with appropriate steroid precursors [2] [10]. The reaction proceeds through an aldol-type mechanism, where the formaldehyde reagent reacts with enolizable positions on the steroid framework to introduce the methylene functionality.

Industrial methylene addition processes utilize aqueous formaldehyde solutions (30-37%) in dichloromethane solvent systems [2]. The reaction conditions require careful temperature control (below 35°C) to prevent side reactions and maintain high product selectivity. The methylene addition step typically achieves yields of 79% for the intermediate 6-hydroxymethyl-androsta-1,4-diene-3,17-dione, which subsequently undergoes dehydration to form the final exemestane product.

Alternative Synthetic Pathways

Alternative synthetic pathways for exemestane production have been developed to address limitations of traditional routes, including environmental concerns, cost considerations, and yield optimization requirements. These alternative approaches often employ different starting materials, reaction conditions, or catalytic systems to achieve the desired steroid transformation.

The biotechnological approach represents a significant alternative to chemical synthesis, utilizing microbial transformation systems to introduce specific functional groups into steroid substrates [11] [12]. Microbial transformation of exemestane and related steroids has been investigated using fungi such as Macrophomina phaseolina and Fusarium lini, which can perform selective hydroxylation and reduction reactions [11]. These biotransformations yield novel exemestane derivatives, including 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione and 17β-hydroxy-6-methylene-androsta-1,4-diene-3,16-dione, which demonstrate moderate anticancer activity against cancer cell lines.

The combined chemical and microbiological synthesis approach utilizes sitosterol as the starting material, employing Mycobacterium species for oxidative side chain degradation to produce androst-4-ene-3,17-dione [13]. This approach offers advantages in terms of starting material availability and cost, as sitosterol is readily obtainable from plant sources. The subsequent chemical transformations follow established methodologies for 6-methylenation and 1,2-dehydrogenation to produce the final exemestane product.

An alternative chemical route involves the use of testosterone as the starting material, providing access to isotopically labeled exemestane for research applications [4]. The eight-step synthesis from testosterone achieves overall yields suitable for the preparation of carbon-13 labeled exemestane, which is valuable for pharmacokinetic and metabolic studies.

The direct synthesis approach bypasses certain intermediate isolation steps, utilizing in-situ transformations to improve overall process efficiency [5]. This methodology involves the preparation of key intermediates without isolation, directly proceeding to subsequent reaction steps. The approach has been demonstrated to be economically viable for large-scale production, with yields of 76-80% for key intermediates achieved through optimized reaction conditions.

Reaction Mechanisms

The reaction mechanisms underlying exemestane synthesis involve complex multi-step transformations that require precise control of reaction conditions and reagent stoichiometry. Understanding these mechanisms is essential for optimizing synthetic routes and predicting reaction outcomes under various conditions.

The pyrrolidine condensation mechanism involves nucleophilic addition to the α,β-unsaturated ketone system of androsta-1,4-diene-3,17-dione [5]. Quantum mechanical calculations using the B3LYP/6-31G(d,p) method have revealed that the reaction proceeds through two possible pathways: direct addition to the C1-C2 double bond (Route 1) or initial addition to the C3 carbonyl position followed by rearrangement (Route 2). The calculations indicate that Route 1 is kinetically favored, with the pyrrolidine addition to the C1-C2 position being the predominant pathway.

The role of acetic acid as a catalyst in the pyrrolidine condensation involves protonation of the C3 carbonyl oxygen, which increases the electrophilicity of the adjacent carbon atoms [5]. Natural charge analysis reveals that protonation significantly affects the C1 and C5 carbon atoms, creating partial positive charges that facilitate nucleophilic attack by pyrrolidine. This activation mechanism explains the dramatic acceleration of the reaction rate observed with catalytic acid addition.

The dehydrogenation mechanism with chloranil involves a complex redox process where the steroid substrate serves as a hydride donor [14]. The reaction proceeds through the formation of a charge-transfer complex between the steroid and chloranil, followed by hydride abstraction from the C1 and C2 positions. The bis(trimethylsilyl)trifluoroacetamide co-reagent serves as a proton scavenger, facilitating the elimination of water formed during the dehydrogenation process.

The mechanism of the mesylation-elimination sequence involves the formation of a mesylate intermediate through nucleophilic substitution at the hydroxymethyl group [2]. The subsequent base-catalyzed elimination proceeds through an E2 mechanism, where the hydroxide ion abstracts a proton from the adjacent carbon while the mesylate group departs as a leaving group. This concerted process results in the formation of the 6-methylene group characteristic of exemestane.

Kinetic studies of the exemestane synthesis reactions have revealed that the pyrrolidine condensation follows mixed first- and second-order kinetics, with the large excess of pyrrolidine effectively creating pseudo-first-order conditions [5]. The kinetic constants determined through least-squares fitting indicate that the forward reaction rate is significantly enhanced by acid catalysis, with k₁ values of 0.574 with catalyst compared to 0.038 without catalyst.

Yield Optimization Strategies

Yield optimization in exemestane synthesis requires systematic evaluation of reaction parameters, including temperature, catalyst loading, solvent selection, and purification methodologies. Comprehensive optimization studies have identified key strategies that significantly improve both yield and product quality in industrial applications.

Temperature optimization represents a critical factor in exemestane synthesis, with ambient temperature conditions (20-25°C) providing optimal results for the pyrrolidine condensation reaction [5]. Higher temperatures (50-60°C) increase the formation of undesired impurities, particularly 1-pyrrolidino-androsta-1,3,5-triene-17-one, which can comprise up to 17% of the crude product. Conversely, lower temperatures (below 20°C) significantly extend reaction times without providing yield advantages, making ambient temperature operation the preferred approach.

Catalyst loading optimization involves precise control of acetic acid concentration in the pyrrolidine condensation reaction [5]. The optimal range of 0.15-0.30 mL acetic acid per gram of starting material provides maximum reaction rate while minimizing side reactions. Loading below this range results in incomplete conversion within practical timeframes, while higher concentrations lead to increased impurity formation and product degradation.

Solvent system optimization has identified 95:5 ethanol/methanol as the preferred solvent mixture for industrial applications [2]. This denatured ethanol system provides cost advantages compared to pure ethanol while maintaining reaction efficiency and product quality. The addition of 6-7% tetrahydrofuran by volume creates stirrable reaction mixtures that facilitate product isolation and purification.

Purification optimization strategies focus on recrystallization systems that effectively remove impurities while maintaining high product recovery [2]. The 1:1 acetonitrile/water recrystallization system has proven particularly effective, removing common impurities such as starting materials, intermediates, and methanol adducts. This system achieves product purities exceeding 99.5% by high-performance liquid chromatography analysis while maintaining recrystallization yields of approximately 90%.

Base stoichiometry optimization in the elimination reaction requires careful balance between complete conversion and side reaction minimization [2]. The optimal range of 1.1-1.2 equivalents of potassium hydroxide provides efficient elimination while avoiding base-catalyzed degradation reactions. Lower base concentrations result in incomplete elimination, while higher concentrations lead to product degradation and reduced yields.

Process integration strategies involve the elimination of unnecessary intermediate isolation steps to improve overall efficiency [5]. The direct use of crude intermediates in subsequent reactions, combined with optimized workup procedures, has achieved overall yields of 76-80% for key transformation steps. This approach reduces processing time, minimizes material losses, and simplifies large-scale implementation.

Quality control optimization incorporates analytical monitoring at each synthetic step to ensure consistent product quality [2]. High-performance liquid chromatography analysis provides real-time feedback on reaction progress and impurity levels, enabling process adjustments to maintain optimal conditions. The implementation of in-process controls has resulted in final product purities consistently exceeding 99.5% with isolated yields of 80-90%.

| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloranil Route | 6-methylenandrost-4-ene-3,17-dione | Chloranil, BSTFA, TfOH | 81.8 | 99.5+ |

| Optimized German Route | ADD | Pyrrolidine, AcOH, HCHO | 76-80 | 97.5 |

| Mesylation-Elimination | 6-hydroxymethyl-ADD | MsCl, Et₃N, KOH | 90+ | 99.5+ |

| DDQ Route | 6-methylenandrost-4-ene-3,17-dione | DDQ | Variable | Variable |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.95 (est)

3.7

Appearance

Melting Point

155.13 °C

Storage

UNII

GHS Hazard Statements

H319 (54.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (98.84%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H411 (46.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Aromasin

FDA Approval: Yes

Exemestane is approved to treat: Breast cancer that is advanced.

Breast cancer that is early stage and estrogen receptor positive.

Exemestane is used in postmenopausal women who have already been treated with tamoxifen citrate. Exemestane is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Exemestane is indicated for the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy. /Included in US product label/

Use of exemestane in premenopausal women is not accepted. /Included in US product label/

Pharmacology

Exemestane is a synthetic androgen analogue. Exemestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG06 - Exemestane

Mechanism of Action

... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors...

Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme.

... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer.

... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of radiolabeled exemestane, at least 42% of radioactivity was absorbed from the gastrointestinal tract. Exemestane plasma levels increased by approximately 40% after a high-fat breakfast.

The pharmacokinetics of exemestane are dose proportional after single (10 to 200 mg) or repeated oral doses (0.5 to 50 mg). Following repeated daily doses of exemestane 25 mg, plasma concentrations of unchanged drug are similar to levels measured after a single dose.

Pharmacokinetic parameters in postmenopausal women with advanced breast cancer following single or repeated doses have been compared with those in healthy, postmenopausal women. Exemestane appeared to be more rapidly absorbed in the women with breast cancer than in the healthy women, with a mean tmax of 1.2 hours in the women with breast cancer and 2.9 hours in the healthy women. After repeated dosing, the average oral clearance in women with advanced breast cancer was 45% lower than the oral clearance in healthy postmenopausal women, with corresponding higher systemic exposure. Mean AUC values following repeated doses in women with breast cancer (75.4 ng·hr/mL) were about twice those in healthy women (41.4 ng·hr/mL).

Exemestane is distributed extensively into tissues. Exemestane is 90% bound to plasma proteins and the fraction bound is independent of the total concentration. Albumin and (alpha) 1 -acid glycoprotein both contribute to the binding. The distribution of exemestane and its metabolites into blood cells is negligible.

For more Absorption, Distribution and Excretion (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Exemestane is extensively metabolized, with levels of the unchanged drug in plasma accounting for less than 10% of the total radioactivity. The initial steps in the metabolism of exemestane are oxidation of the methylene group in position 6 and reduction of the 17-keto group with subsequent formation of many secondary metabolites. Each metabolite accounts only for a limited amount of drug-related material. The metabolites are inactive or inhibit aromatase with decreased potency compared with the parent drug. One metabolite may have androgenic activity. Studies using human liver preparations indicate that cytochrome P-450 3A4 (CYP 3A4) is the principal isoenzyme involved in the oxidation of exemestane.

Wikipedia

Citrinin

Drug Warnings

Less frequent adverse events of any cause (from 2% to 5%) reported in the comparative study for patients receiving /exemestane/ 25 mg once daily were fever, generalized weakness, paresthesia, pathological fracture, bronchitis, sinusitis, rash, itching, urinary tract infection, and lymphedema.

Other adverse effects occurring in at least 5%, regardless of causality, include mental depression, pain, insomnia, anxiety, dyspnea, dizziness, headache, edema, vomiting, abdominal pain, anorexia, cough, flu-like symptoms, hypertension, and constipation.

Lymphocytopenia grade 3 or 4 was also reported in 20% of patients; however, 89% of these patients had a preexisting lower-grade lymphopenia, and 40% either recovered or improved to a lesser severity lymphopenia during exemestane. Patients did not experience a significant increase in viral infections, and no opportunistic infections were observed.

For more Drug Warnings (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Biological Half Life

Following oral administration to healthy postmenopausal women, exemestane is rapidly absorbed. After maximum plasma concentration is reached, levels decline polyexponentially with a mean terminal half-life of about 24 hours.

... The terminal half-life was 8.9 hr. Maximal estradiol suppression of 62 +/- 14% was observed at 12 hr.

Use Classification

Pharmaceuticals

Storage Conditions

Interactions

In a pharmacokinetic interaction study of 10 healthy postmenopausal volunteers pretreated with potent CYP 3A4 inducer rifampicin 600 mg daily for 14 days followed by a single dose of exemestane 25 mg, the mean plasma C max and AUC 0-(infinity) of exemestane were decreased by 41% and 54%, respectively.

Estrogenic agents /have a/ potential pharmacodynamic interaction /with concurrent administration of exemestane. Co-administration produces/ antagonistic pharmacologic effects.

Dates

2. Burris HA 3rd, Lebrun F, Rugo HS, Beck JT, Piccart M, Neven P, Baselga J, Petrakova K, Hortobagyi GN, Komorowski A, Chouinard E, Young R, Gnant M, Pritchard KI, Bennett L, Ricci JF, Bauly H, Taran T, Sahmoud T, Noguchi S. Health-related quality of life of patients with advanced breast cancer treated with everolimus plus exemestane versus placebo plus exemestane in the phase 3, randomized, controlled, BOLERO-2 trial. Cancer. 2013 May 15;119(10):1908-15. doi: 10.1002/cncr.28010. Epub 2013 Mar 15. Erratum in: Cancer. 2019 Apr 15;125(8):1387-1388. PMID: 23504821.

3. Bartlett JM, Bloom KJ, Piper T, Lawton TJ, van de Velde CJ, Ross DT, Ring BZ, Seitz RS, Beck RA, Hasenburg A, Kieback D, Putter H, Markopoulos C, Dirix L, Seynaeve C, Rea D. Mammostrat as an immunohistochemical multigene assay for prediction of early relapse risk in the tamoxifen versus exemestane adjuvant multicenter trial pathology study. J Clin Oncol. 2012 Dec 20;30(36):4477-84. doi: 10.1200/JCO.2012.42.8896. Epub 2012 Oct 8. PMID: 23045591.

4. Campone M, Bachelot T, Gnant M, Deleu I, Rugo HS, Pistilli B, Noguchi S, Shtivelband M, Pritchard KI, Provencher L, Burris HA 3rd, Hart L, Melichar B, Hortobagyi GN, Arena F, Baselga J, Panneerselvam A, Héniquez A, El-Hashimyt M, Taran T, Sahmoud T, Piccart M. Effect of visceral metastases on the efficacy and safety of everolimus in postmenopausal women with advanced breast cancer: subgroup analysis from the BOLERO-2 study. Eur J Cancer. 2013 Aug;49(12):2621-32. doi: 10.1016/j.ejca.2013.04.011. Epub 2013 Jun 1. PMID: 23735704.

5. van de Water W, Seynaeve C, Bastiaannet E, Markopoulos C, Jones SE, Rea D, Hasenburg A, Putter H, Hille ET, Paridaens R, de Craen AJ, Westendorp RG, van de Velde CJ, Liefers GJ. Elderly postmenopausal patients with breast cancer are at increased risk for distant recurrence: a tamoxifen exemestane adjuvant multinational study analysis. Oncologist. 2013;18(1):8-13. doi: 10.1634/theoncologist.2012-0315. Epub 2012 Dec 20. PMID: 23263290; PMCID: PMC3556260.